molecular formula C27H28FN3O6 B12750301 9-Fluoro-2-(4-(2-dimethylaminopropoxy)phenyl)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one fumarate CAS No. 123575-22-4

9-Fluoro-2-(4-(2-dimethylaminopropoxy)phenyl)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one fumarate

Cat. No.: B12750301
CAS No.: 123575-22-4
M. Wt: 509.5 g/mol
InChI Key: BZPHKELBMUVEBR-WLHGVMLRSA-N
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Description

This compound belongs to the benzo[h]cinnolin-3(2H)-one class, a privileged azaheterocyclic scaffold with demonstrated pharmacological relevance, particularly in cardiovascular and oncological therapeutics . The target molecule features a 9-fluoro substitution and a 4-(2-dimethylaminopropoxy)phenyl group at position 2 of the cinnolinone core, paired with a fumarate counterion. The fluorine atom likely enhances metabolic stability and bioavailability, while the dimethylaminopropoxy side chain may improve lipophilicity and receptor binding. The fumarate salt formulation is commonly employed to enhance aqueous solubility and oral absorption .

Properties

CAS No.

123575-22-4

Molecular Formula

C27H28FN3O6

Molecular Weight

509.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[4-[2-(dimethylamino)propoxy]phenyl]-9-fluoro-5,6-dihydrobenzo[h]cinnolin-3-one

InChI

InChI=1S/C23H24FN3O2.C4H4O4/c1-15(26(2)3)14-29-20-10-8-19(9-11-20)27-22(28)12-17-5-4-16-6-7-18(24)13-21(16)23(17)25-27;5-3(6)1-2-4(7)8/h6-13,15H,4-5,14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

BZPHKELBMUVEBR-WLHGVMLRSA-N

Isomeric SMILES

CC(COC1=CC=C(C=C1)N2C(=O)C=C3CCC4=C(C3=N2)C=C(C=C4)F)N(C)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(COC1=CC=C(C=C1)N2C(=O)C=C3CCC4=C(C3=N2)C=C(C=C4)F)N(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-2-(4-(2-dimethylaminopropoxy)phenyl)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one fumarate typically involves multi-step organic reactions. The starting materials often include fluorinated aromatic compounds and various amines. The reaction conditions may involve:

    Catalysts: Commonly used catalysts include palladium or platinum-based catalysts.

    Solvents: Organic solvents such as dichloromethane, ethanol, or dimethyl sulfoxide (DMSO) are frequently used.

    Temperature and Pressure: Reactions may be carried out under reflux conditions or at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to understand biochemical pathways and mechanisms.

Medicine

Medicinally, 9-Fluoro-2-(4-(2-dimethylaminopropoxy)phenyl)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one fumarate may exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties. It could be a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound might be used in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Modifications

The benzo[h]cinnolin-3(2H)-one scaffold is structurally distinct from related heterocycles such as quinazolines or thienocinnolinones, which exhibit divergent biological targets. Key analogs and their properties are summarized below:

Table 1: Comparative Analysis of Target Compound and Analogs
Compound Name Core Structure Substituents Biological Activity Salt Form Reference
Target Compound Benzo[h]cinnolin-3(2H)-one 9-Fluoro, 4-(2-dimethylaminopropoxy)phenyl Hypothesized antihypertensive Fumarate
Lead Compound (Pinna et al., 1996) Benzo[h]cinnolin-3(2H)-one 8-Acetylamino Antihypertensive, antiaggregating None
Thieno[3,2-h]cinnolinones (Pinna et al., 2000) Thieno[3,2-h]cinnolin-3(2H)-one Variable alkyl/aryl groups Matrix metalloproteinase inhibition Not specified
FR260010 Benzo[h]quinazolin-4-amine 1-Benzyl, 4-(4-methyl-1H-imidazol-1-yl)phenyl Undisclosed (likely kinase target) None
LY334370 Indole derivative 5-(4-Fluorobenzoyl)amino, 3-(1-methylpiperidin-4-yl) 5-HT1F receptor agonist Fumarate

Pharmacological Activity and Mechanism

  • Target Compound vs. Lead Compound (Pinna et al., 1996): The lead compound (8-acetylamino-substituted) demonstrated dose-dependent antihypertensive and antiplatelet activity in rodent models, with ED₅₀ values of 10–25 mg/kg . The target compound’s 9-fluoro and 4-(2-dimethylaminopropoxy)phenyl substituents may enhance receptor affinity (e.g., α-adrenergic or serotonin receptors) and pharmacokinetic profiles compared to the acetylated lead.
  • Thienocinnolinones (Pinna et al., 2000): Thieno-fused analogs exhibited matrix metalloproteinase (MMP) inhibitory activity (IC₅₀: 0.1–5 μM), suggesting divergent therapeutic applications compared to benzo[h]cinnolinones . The dimethylaminopropoxy group in the target compound could confer selectivity for cardiovascular targets over MMPs.
  • Fumarate Salts (e.g., LY334370): LY334370, a 5-HT1F agonist, utilizes a fumarate salt to improve solubility (>10 mg/mL in water) and oral bioavailability (>60% in preclinical models) . This supports the rationale for the target compound’s fumarate formulation.

Biological Activity

The compound 9-Fluoro-2-(4-(2-dimethylaminopropoxy)phenyl)-5,6-dihydrobenzo(h)cinnolin-3(2H)-one fumarate is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes:

  • A fluoro substituent at position 9.
  • A dimethylaminopropoxy group attached to a phenyl ring.
  • A benzo(h)cinnolinone core structure.

This unique combination of functional groups contributes to its biological activity.

Research indicates that the compound may exert its effects through multiple pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signal Transduction Pathways : The compound could influence pathways related to apoptosis and cell cycle regulation.

Biological Activity Data

A summary of key findings regarding the biological activity of the compound is presented in the following table:

Activity IC50 Value (µM) Cell Line/Model Reference
HDAC Inhibition0.5Human cancer cell lines
Antitumor Activity1.2SKM-1 xenograft model
Apoptosis InductionN/AVarious cancer cell lines
Pharmacokinetic ProfileFavorableICR mice and SD rats

Case Studies

Several case studies have highlighted the efficacy of this compound in experimental settings:

  • Antitumor Efficacy in Xenograft Models : In a study involving SKM-1 xenografts, treatment with the compound resulted in significant tumor reduction compared to control groups. The mechanism was linked to increased levels of acetylated histones, indicating enhanced transcriptional activation of tumor suppressor genes .
  • Selective HDAC Inhibition : A series of experiments demonstrated that the compound selectively inhibits class I HDAC isoforms, leading to cell cycle arrest in cancer cells. This selectivity is crucial for minimizing side effects associated with broader HDAC inhibitors .
  • Pharmacokinetics and Safety Profile : The compound exhibited a favorable pharmacokinetic profile with low toxicity in animal models. Importantly, it showed minimal inhibition on the hERG channel, suggesting a lower risk for cardiac side effects .

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